molecular formula C20H26ClNO B11930289 3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride

3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride

Cat. No.: B11930289
M. Wt: 331.9 g/mol
InChI Key: JZXJIRQPHHWYGC-VEIFNGETSA-N
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Description

It is structurally related to the selective serotonin reuptake inhibitor citalopram and melitracen . This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression and other mood disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Talopram hydrochloride involves several steps, starting from basic organic compounds. The key steps include:

Industrial Production Methods

Industrial production of Talopram hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Talopram hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Talopram hydrochloride .

Scientific Research Applications

Talopram hydrochloride has several scientific research applications, including:

Mechanism of Action

Talopram hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood. The compound targets norepinephrine transporters and modulates downstream signaling pathways involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talopram hydrochloride is unique due to its selective inhibition of norepinephrine reuptake, which distinguishes it from other compounds that primarily target serotonin reuptake. This selectivity makes it a valuable compound for studying the specific effects of norepinephrine reuptake inhibition on mood and behavior .

Properties

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H/t20-;/m1./s1

InChI Key

JZXJIRQPHHWYGC-VEIFNGETSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[C@@](O1)(CCCNC)C3=CC=CC=C3)C.Cl

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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